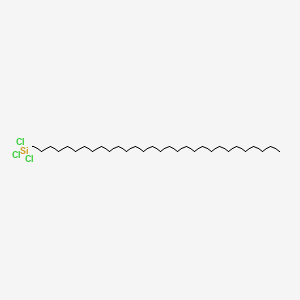

Silane, trichlorotriacontyl-

Overview

Description

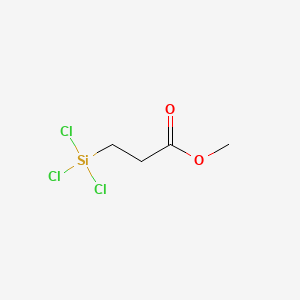

Silane, trichlorotriacontyl- is a type of silane, which is a diverse class of charge-neutral organic compounds with the general formula SiR4 . The R substituents can be any combination of organic or inorganic groups . Most silanes contain Si-C bonds . Silane, trichlorotriacontyl- has a molecular formula of C30H61Cl3Si and a molecular weight of 556.2 g/mol.

Synthesis Analysis

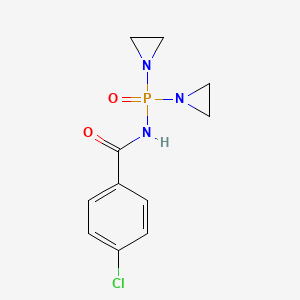

Silane coupling agents, such as Silane, trichlorotriacontyl-, are often synthesized using different methods exhibiting higher reactivity towards hydrolysis . For instance, a new silane coupling agent was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis

The molecular structure of silanes is complex and diverse. In organosilicon chemistry, silanes are a diverse class of charge-neutral organic compounds with the general formula SiR4 . The R substituents can be any combination of organic or inorganic groups .Chemical Reactions Analysis

Silane coupling agents, such as Silane, trichlorotriacontyl-, undergo various chemical reactions. These include nucleophilic substitution, click chemistry, supramolecular modification, photochemical reaction, and other reactions . These reactions are key to the functionality of silane coupling agents, as they allow for the introduction of functional groups onto the surfaces of particles .Physical And Chemical Properties Analysis

Silane coupling agents have various physical and chemical properties that make them valuable for multi-materialization . These include interfacial adhesive strength, water treatment, polymer composites, and coatings . The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .Scientific Research Applications

Physicochemical Characterizations

Research has been conducted on hydrophobic silanes, including trichlorotriacontyl-silane, focusing on their physicochemical characteristics and applications. For instance, a study explored the efficiency of different hydrophobic silanes, including trichlorosilanes, by subjecting them to chemical and electrochemical investigations. The aim was to identify the most effective organic compound among the types tested, with investigations carried out through techniques such as attenuated total reflection Fourier-transform infrared (ATR-FTIR) and x-ray diffraction (XRD), and electrochemical studies using natural seawater electrolyte at room temperature. These investigations help in understanding the potential applications of trichlorotriacontyl-silane in creating hydrophobic surfaces and coatings (Baruwa et al., 2019).

Gas Phase Reactivity in Silicon Deposition

Trichlorosilanes, including trichlorotriacontyl-silane, play a crucial role in the deposition of silicon for photovoltaic applications, a process critical for the production of solar cells. A detailed investigation into the gas phase chemistry active during the chemical vapor deposition of Si from trichlorosilane was conducted, highlighting the importance of understanding the gas phase and surface kinetics for optimizing silicon deposition processes (Ravasio et al., 2013).

Surface Modification for Nanoimprint Lithography

Trichlorotriacontyl-silane and similar compounds have been used for surface modification, particularly in nanoimprint lithography, to create self-assembled films that serve as releasing, antisticking layers. This application is essential for preventing adhesion and defect formation during the imprinting process, demonstrating the compound's utility in nanofabrication and materials science (Chen et al., 2004).

Mechanism of Action

Target of Action

Silanes in general are known to interact with various surfaces, forming a covalent bond with the inorganic surface . This suggests that the primary targets of Silane, trichlorotriacontyl- could be inorganic surfaces where it forms covalent bonds.

Mode of Action

Silane, trichlorotriacontyl- interacts with its targets through a process known as silanization . During this process, the silane molecule forms a covalent bond with the inorganic surface, modifying the surface properties . This interaction results in changes to the surface, such as increased hydrophobicity, which can influence various properties of the material it is applied to .

Biochemical Pathways

Silanes are known to play a role in various chemical reactions, including radical reductions and hydrosilylation . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

The modification of inorganic surfaces by silanes can lead to changes in the properties of the material, such as increased hydrophobicity . This could potentially influence the behavior of cells or molecules interacting with the modified surface.

Action Environment

The action, efficacy, and stability of Silane, trichlorotriacontyl- can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the silane, affecting its reactivity . Additionally, the nature of the inorganic surface it interacts with can also influence its action .

Safety and Hazards

Future Directions

There is ongoing research into the development and application of silane coupling agents. This includes exploring synthetic approaches, surface modification, surface thermodynamic properties, techniques, salinization reaction, and recent development in the use of silane modifiers in various applications .

properties

IUPAC Name |

trichloro(triacontyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34(31,32)33/h2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADSXMQUUGJFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90887746 | |

| Record name | Silane, trichlorotriacontyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70851-48-8 | |

| Record name | Triacontyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70851-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichlorotriacontyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichlorotriacontyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichlorotriacontyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorotriacontylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

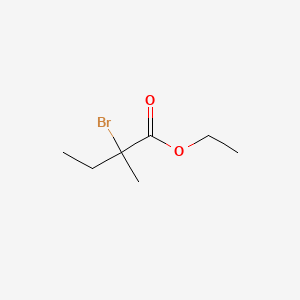

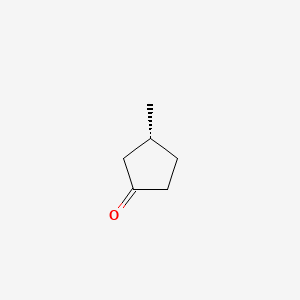

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)